molecular formula C6H3ClN2O2 B11719278 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one

6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B11719278
M. Wt: 170.55 g/mol
InChI Key: QDDVPDBGKQAWCJ-UHFFFAOYSA-N
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Description

6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted oxazolo[5,4-b]pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromooxazolo[5,4-b]pyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.

    6-Fluorooxazolo[5,4-b]pyridin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.

    2-Amino-6-chlorooxazolo[5,4-b]pyridine: A related compound with an amino group at the 2nd position.

Uniqueness

6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H3ClN2O2

Molecular Weight

170.55 g/mol

IUPAC Name

6-chloro-1H-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

QDDVPDBGKQAWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)O2)Cl

Origin of Product

United States

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